N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

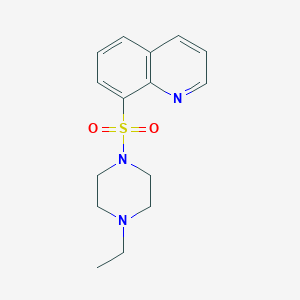

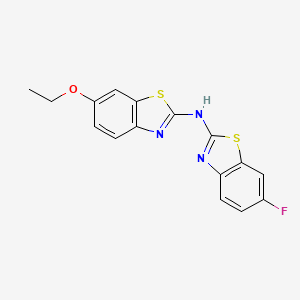

“N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to participate in a wide range of chemical reactions .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide is involved in the synthesis of various pyrrolidine derivatives. One method includes 5-endo cyclisations of C-allylic glycine sulfonamides to yield 2,5-cis- or 2,5-trans-pyrrolidine-2-carboxylates (Knight et al., 2001).

Catalytic Conversion in Synthesis

This compound plays a role in catalytic conversions, particularly in stereoselective cyclopropanations of furans and pyrroles. These reactions are useful for synthesizing a range of products including sesquiterpene lactones and β-amino acids (Reiser, 2016).

Formation of Sulfonamidofurans

In reactions involving alpha-angelica lactone and alkylamines, this compound contributes to the formation of substituted sulfonamidofurans. These reactions suggest a mechanism involving the formation of an iminium ion, leading to various heterocyclic systems (Padwa et al., 2003).

Photoredox-Catalyzed Reactions

It also plays a role in photoredox-catalyzed reactions involving unactivated alkenes. These reactions form pyrrolidines through a tandem addition/oxidation/cyclization process, indicating the versatility of this compound in synthetic chemistry (Zhang et al., 2015).

Ring-Opening Reactions

This compound is also involved in ring-opening reactions with sulfonamides. These reactions, promoted by metal triflate Lewis acids, produce pyrrolidine derivatives and demonstrate the rearrangement of cyclopropylcarbinyl cations (Chen et al., 2004).

Gold-Catalyzed Reactions

In gold-catalyzed reactions, this compound demonstrates divergent reactivity, leading to the synthesis of complex heterocycles, highlighting its potential in creating biologically significant compounds (Drew et al., 2019).

Mechanism of Action

Pyrrolidine

This is a class of compounds that has been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Sulfonamide

Sulfonamides are a group of compounds which have been widely used as antibiotics. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth and multiplication .

Future Directions

properties

IUPAC Name |

N-cyclopropyl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c15-12(14-7-1-2-8-14)10-5-6-11(18-10)19(16,17)13-9-3-4-9/h5-6,9,13H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDAMLGVPJZPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)

![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)